![molecular formula C37H48N4O6 B1675082 DES(2-oxo-tetrahydropyrimidinyl)-2-oxo-4-hydroxy-tetrahydropyrimidinyl lopinavir CAS No. 357275-54-8](/img/structure/B1675082.png)
DES(2-oxo-tetrahydropyrimidinyl)-2-oxo-4-hydroxy-tetrahydropyrimidinyl lopinavir
説明
Lopinavir is a dicarboxylic acid diamide that is amphetamine is substituted on nitrogen by a (2,6-dimethylphenoxy)acetyl group and on the carbon alpha- to nitrogen by a (1S,3S)-1-hydroxy-3- { [ (2S)-3-methyl-2- (2-oxotetrahydropyrimidin-1-yl)butanoyl]amino}-4-phenylbutyl group . It is an antiretroviral of the protease inhibitor class, used against HIV infections as a fixed-dose combination with another protease inhibitor, ritonavir .
Synthesis Analysis
A series of novel HIV-1 protease inhibitors based on two pseudosymmetric dipeptide isosteres have been synthesized and evaluated . The inhibitors were designed by incorporating N-phenyloxazolidinone-5-carboxamides into the hydroxyethylene and (hydroxyethyl)hydrazine dipeptide isosteres as P2 and P2’ ligands .Molecular Structure Analysis
The crystal structure of lopinavir bound to wild type HIV-1 protease has been determined . A comparison of the inhibitor-protease structures with the LPV-protease structure provides valuable insight into the binding mode of the new inhibitors to the protease enzyme .Physical And Chemical Properties Analysis
The molecular formula of Lopinavir is C37H48N4O5 and its molecular weight is 628.8 g/mol .科学的研究の応用
Treatment of COVID-19
Lopinavir/Ritonavir has been considered for the treatment of COVID-19 . In the first phase of the disease, when viral replication plays a pivotal pathogenetic role, antiviral drugs like Lopinavir/Ritonavir could be crucial in limiting viral-induced organ damage . A retrospective matched cohort study conducted in Hong Kong showed that the addition of Lopinavir/Ritonavir as initial treatment in patients was associated with a reduction of the overall death rate and intubation rate .
Human Immunodeficiency Virus (HIV) Treatment
Lopinavir/Ritonavir is a human immunodeficiency virus (HIV) antiviral combination . It has been used in the treatment of HIV to prevent the virus from multiplying in your body.
Research in Antiviral Efficacy
Lopinavir/Ritonavir has been used in research studies to evaluate its efficacy and safety in the treatment of various viral diseases . This includes studies on its use alone or in combination with other treatments.
Combination Therapy Research
Lopinavir/Ritonavir is often used in combination with other drugs in research to enhance the efficacy of treatment. For instance, it has been used with interferon for the treatment of COVID-19 .
Meta-Analysis Studies
Lopinavir/Ritonavir has been the subject of systematic reviews and meta-analysis studies to assess its efficacy and safety in treating COVID-19 patients . These studies provide valuable insights into the drug’s performance and side effects.
Development of Treatment Guidelines
Research on Lopinavir/Ritonavir has contributed to the development of treatment guidelines for diseases like COVID-19 . Despite controversial results of some clinical trials, some guidelines recommend the use of Lopinavir/Ritonavir for the treatment of COVID-19 .
作用機序
Target of Action
Lopinavir, also known as UNII-9BL5BH56JW or Lopinavir M-3/M-4, is an antiretroviral protease inhibitor primarily used in combination with other antiretrovirals in the treatment of HIV-1 infection . The primary target of Lopinavir is the HIV-1 protease enzyme .
Mode of Action
Lopinavir binds to the site of HIV-1 protease activity and inhibits the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV . This results in the formation of immature, noninfectious viral particles . Lopinavir is a peptidomimetic molecule - it contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme but which itself cannot be cleaved, thus preventing the activity of the HIV-1 protease .
Biochemical Pathways
The biochemical pathway affected by Lopinavir involves the inhibition of the HIV protease enzyme, which prevents the cleavage of the gag-pol polyproteins, thereby disrupting the process of viral replication and release from host cells . This results in the formation of immature, non-infectious viral particles .
Pharmacokinetics
Lopinavir undergoes extensive oxidative metabolism, almost exclusively via hepatic CYP3A isozymes . Co-administration with ritonavir, a potent inhibitor of CYP3A enzymes, helps to stave off Lopinavir’s biotransformation and increase plasma levels of active antiviral drug . Lopinavir is highly bound to plasma proteins (98% to 99%); it binds to both alpha-1 acid glycoprotein and albumin . It is principally metabolized and eliminated by the liver .
Result of Action
The result of Lopinavir’s action is the formation of immature, non-infectious viral particles . This inhibits the replication of the HIV-1 virus and slows down the progression of the infection .
Action Environment
The action of Lopinavir can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism, especially those that are metabolized by the same liver enzymes . Additionally, the presence of liver disease can affect the metabolism and clearance of Lopinavir .
特性
IUPAC Name |
(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-32,34,42-43H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/t29-,30-,31-,32?,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECSHMHYHYDFLR-AILSMDFESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCC(NC4=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333147 | |
Record name | (2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DES(2-oxo-tetrahydropyrimidinyl)-2-oxo-4-hydroxy-tetrahydropyrimidinyl lopinavir | |
CAS RN |
357275-54-8 | |
Record name | Lopinavir metabolite M-3/M-4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357275548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DES(2-OXO-TETRAHYDROPYRIMIDINYL)-2-OXO-4-HYDROXY-TETRAHYDROPYRIMIDINYL LOPINAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BL5BH56JW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。